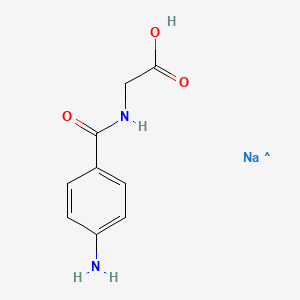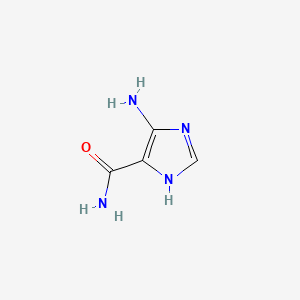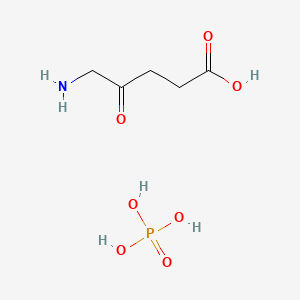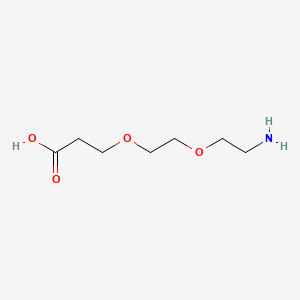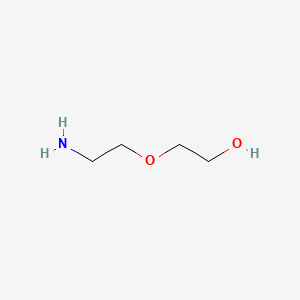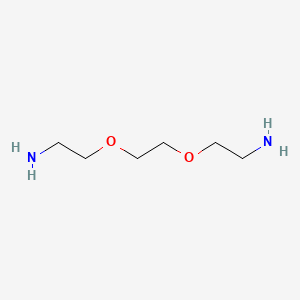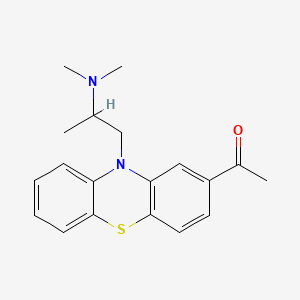
Aceprometazine
概要
説明
アセプロメタジンは、神経遮断薬と抗ヒスタミン作用を持つフェノチアジン誘導体の処方薬です。広く処方されることはなく、薬物誘発性パーキンソン症と関連している可能性があります。 アセプロメタジンは、フランスではメプロバメートとの併用で、メプロニジンという商品名で睡眠障害の治療に使用されることがよくあります .
2. 製法
合成経路と反応条件: アセプロメタジンは、2-アセチルフェノチアジンと2-クロロプロピルジメチルアミンから合成されます。 反応には、メタドン型アジリジンによる前駆体と生成物間の側鎖の転位が含まれます .
工業生産方法: アセプロメタジンの工業生産は、同様の合成経路に従いますが、より大規模に行われ、医薬品用途に必要な純度と一貫性を確保します。このプロセスには、厳格な反応条件と精製手順が含まれ、規制基準を満たす必要があります。
準備方法
Synthetic Routes and Reaction Conditions: Aceprometazine is synthesized from 2-acetylphenothiazine and 2-chloropropyldimethylamine. The reaction involves the rearrangement in the sidechain between the precursor and the product due to a methadone-type aziridine .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring the purity and consistency required for pharmaceutical use. The process involves stringent reaction conditions and purification steps to meet regulatory standards.
化学反応の分析
反応の種類: アセプロメタジンは、次のようなさまざまな化学反応を起こします。
酸化: アセプロメタジンは酸化されてスルホキシドとスルホンを形成することができます。
還元: 還元反応によって、アセプロメタジンを対応するアミンに変換することができます。
置換: フェノチアジン環で求核置換反応が起こる可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: アルキルハライドやアシルクロリドなどの試薬が、塩基性または酸性条件下で一般的に使用されます。
主な生成物:
酸化: スルホキシドとスルホン。
還元: アミン。
置換: さまざまな置換フェノチアジン誘導体。
4. 科学研究における用途
アセプロメタジンは、いくつかの科学研究用途があります。
化学: フェノチアジン誘導体を研究するためのモデル化合物として使用されます。
生物学: 神経伝達物質系への影響について調査されています。
医学: 睡眠障害の治療のために他の薬物と組み合わせて使用され、神経遮断薬としての特性が研究されています。
科学的研究の応用
Aceprometazine has several scientific research applications:
Chemistry: Used as a model compound for studying phenothiazine derivatives.
Biology: Investigated for its effects on neurotransmitter systems.
Medicine: Used in combination with other drugs for treating sleep disorders and studied for its neuroleptic properties.
Industry: Employed in the synthesis of other phenothiazine derivatives for pharmaceutical applications
作用機序
アセプロメタジンは、H1受容体拮抗薬として作用し、血液脳関門を通過して中枢神経系のH1受容体に結合することで鎮静作用を引き起こします。 ドーパミン受容体、セロトニン受容体、アドレナリン受容体にも作用し、神経遮断薬としての特性を示し、鎮静作用と抗ヒスタミン作用に貢献しています .
類似化合物:
アセプロマジン: 鎮静作用が類似した獣医薬として使用されるフェノチアジン誘導体。
クロルプロマジン: 抗精神病作用を持つ別のフェノチアジン誘導体。
プロメタジン: 強力な抗ヒスタミン作用を持つフェノチアジン誘導体。
独自性: アセプロメタジンは、神経遮断薬と抗ヒスタミン作用を組み合わせた独自の特性を持つため、他の薬物と組み合わせて睡眠障害の治療に適しています .
類似化合物との比較
Acepromazine: A phenothiazine derivative used as a veterinary drug with similar sedative properties.
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Promethazine: A phenothiazine derivative with strong anti-histamine effects.
Uniqueness: Aceprometazine is unique due to its combination of neuroleptic and anti-histamine properties, making it suitable for treating sleep disorders in combination with other drugs .
特性
IUPAC Name |
1-[10-[2-(dimethylamino)propyl]phenothiazin-2-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2OS/c1-13(20(3)4)12-21-16-7-5-6-8-18(16)23-19-10-9-15(14(2)22)11-17(19)21/h5-11,13H,12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLOQNFNTQIRSOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)C(=O)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00864407 | |
| Record name | Acepromethazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00864407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Aceprometazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015553 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.22e-02 g/L | |
| Record name | Aceprometazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015553 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Aceprometazine, acting as an H1-receptor antagonist can induce sedation by being able to cross the blood-brain-barrier and binding to H1-receptors in the central nervous system. | |
| Record name | Aceprometazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01615 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
13461-01-3 | |
| Record name | Aceprometazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13461-01-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aceprometazine [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013461013 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aceprometazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01615 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Acepromethazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00864407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Aceprometazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.315 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACEPROMETAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/984N9YTM4Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Aceprometazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015553 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


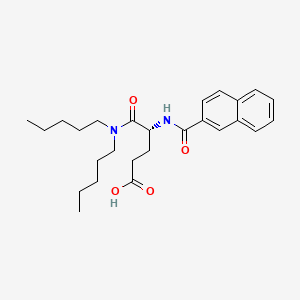
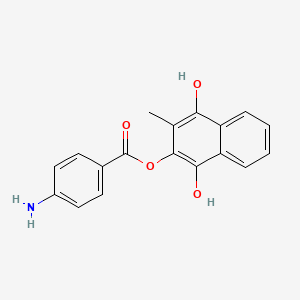

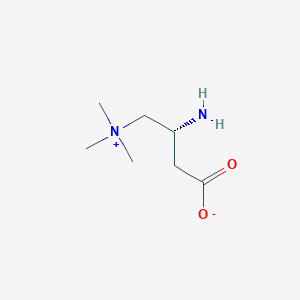
![3-[(2-Aminoethyl)dithio]propionic Acid](/img/structure/B1664882.png)
